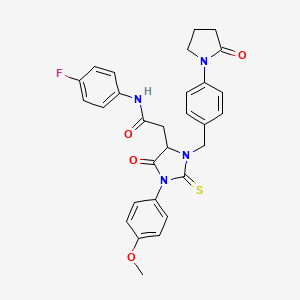

C29H27FN4O4S

Description

C₂₉H₂₇FN₄O₄S is a fluorinated organic compound with a molecular weight of 570.61 g/mol. The presence of fluorine often enhances metabolic stability and bioavailability, while the sulfonic group may improve solubility .

Properties

Molecular Formula |

C29H27FN4O4S |

|---|---|

Molecular Weight |

546.6 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-2-sulfanylideneimidazolidin-4-yl]acetamide |

InChI |

InChI=1S/C29H27FN4O4S/c1-38-24-14-12-23(13-15-24)34-28(37)25(17-26(35)31-21-8-6-20(30)7-9-21)33(29(34)39)18-19-4-10-22(11-5-19)32-16-2-3-27(32)36/h4-15,25H,2-3,16-18H2,1H3,(H,31,35) |

InChI Key |

QSVBDZKQTALMJT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=C(C=C3)N4CCCC4=O)CC(=O)NC5=CC=C(C=C5)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine involves several steps. The synthetic route typically includes the following steps:

Formation of the quinazoline core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the furan ring: This step involves the reaction of the quinazoline core with a furan derivative.

Attachment of the fluorobenzyl group: This is done through a nucleophilic substitution reaction.

Final modifications:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

N-(4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorobenzyl group.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield various products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine: has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

Biology: The compound is studied for its effects on cellular pathways and its potential as a therapeutic agent.

Medicine: It is used in the development of cancer treatments, particularly for HER2-positive breast cancer.

Industry: The compound is used in the pharmaceutical industry for the synthesis of related drugs and as a quality control standard

Mechanism of Action

The mechanism of action of N-(4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine involves the inhibition of tyrosine kinases. It binds to the ATP-binding site of the HER2/neu and EGFR receptors, preventing their activation and subsequent signaling pathways. This inhibition leads to the suppression of cell proliferation and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Modifications

lists several structurally related compounds, including:

- C₂₉H₂₄ClFN₄O₄S : Chlorine substitution at the aromatic ring.

- C₂₉H₂₁ClFN₄O₄SD₅ : Deuterium incorporation, likely to study metabolic pathways.

- C₂₉H₂₂ClFN₄O₄SD₄·2C₇H₈O₃S : Co-crystallized with methyl salicylate derivatives, possibly to enhance crystallinity or stability.

Key Differences:

| Property | C₂₉H₂₇FN₄O₄S | C₂₉H₂₄ClFN₄O₄S | C₂₉H₂₁ClFN₄O₄SD₅ |

|---|---|---|---|

| Molecular Weight | 570.61 g/mol | 587.06 g/mol | 594.63 g/mol |

| Substituent | Fluorine | Chlorine | Chlorine + Deuterium |

| Solubility | Moderate (inferred) | Likely lower (Cl) | Similar to parent |

| Metabolic Stability | High (F) | Moderate (Cl) | Enhanced (D) |

Notes:

Comparison with Non-Fluorinated Analogues

- C₂₂H₂₁ClN₄O₄S: A smaller, non-fluorinated analogue. The absence of fluorine reduces electronegativity and may decrease resistance to oxidative metabolism.

- Impact of Fluorine : Fluorine’s strong electron-withdrawing effect enhances binding affinity to target proteins and reduces CYP450-mediated metabolism, as seen in drugs like ciprofloxacin .

Research Implications and Gaps

- Pharmacokinetics: The fluorine atom in C₂₉H₂₇FN₄O₄S may extend half-life compared to chlorinated or non-halogenated versions.

- Toxicity : Structural similarities to impurities () warrant toxicity profiling, especially for deuterated variants .

- Synthetic Optimization : Methods from (microwave-assisted synthesis) and (solvent selection) could improve yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.